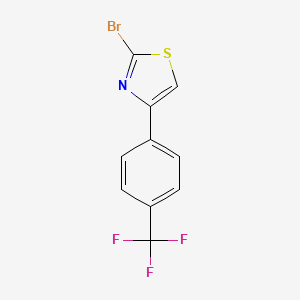

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Description

Properties

IUPAC Name |

2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYLAXLAADNHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677304 | |

| Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886367-52-8 | |

| Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886367-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. This document details a robust two-step synthetic strategy, commencing with the α-bromination of a substituted acetophenone, followed by the seminal Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, and culminating in a Sandmeyer-type substitution to yield the target 2-bromo derivative. Detailed protocols for purification and in-depth characterization using modern spectroscopic techniques are provided to validate the final product's identity and purity.

Introduction and Strategic Overview

Thiazole rings are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, including antimicrobials (Sulfathiazole), antiretrovirals (Ritonavir), and antineoplastics (Bleomycin)[1][2]. Their prevalence is due to the unique electronic properties of the heteroaromatic system and its ability to engage in various biological interactions. The target molecule, this compound, combines this privileged scaffold with two key functional groups: a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a bromo-substituent, which serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.

The synthetic strategy outlined herein is a logical and efficient pathway that leverages well-established, high-yielding reactions. The overall workflow is depicted below.

Figure 1: Overall Synthetic Workflow. This diagram illustrates the three primary stages of the synthesis, from the starting acetophenone to the final brominated thiazole product.

Synthesis of Key Intermediate: 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

The synthesis begins with the preparation of the α-haloketone, a critical precursor for the Hantzsch reaction[3][4]. The direct bromination of the α-carbon of 1-(4-(trifluoromethyl)phenyl)ethan-1-one is achieved under acidic conditions. The acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile that attacks the electrophilic bromine[5][6].

Mechanism of Acid-Catalyzed α-Bromination

-

Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr in acetic acid), making the carbonyl carbon more electrophilic.

-

Enol Formation: A base (e.g., water or the acetate ion) removes a proton from the α-carbon, leading to the formation of the enol intermediate. This is typically the rate-determining step[5].

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), forming a new C-Br bond at the α-position and a resonance-stabilized oxonium ion.

-

Deprotonation: The protonated carbonyl is deprotonated by a base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromoketone product.

Experimental Protocol: α-Bromination

-

Reagents & Equipment:

-

1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask with a stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of ketone).

-

Cool the stirred solution in an ice bath to 0-5 °C.

-

In a dropping funnel, prepare a solution of bromine (1.05 eq) in an equal volume of glacial acetic acid.

-

Add the bromine solution dropwise to the ketone solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

-

Slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10x the reaction volume). The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and residual HBr.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane[7]. Dry the purified solid under vacuum. The melting point of the pure product, 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one, is reported to be 45-46 °C[8].

-

Synthesis of this compound

This stage involves two distinct chemical transformations: the formation of the thiazole ring via the Hantzsch synthesis to produce a 2-amino intermediate, followed by the replacement of the amino group with a bromine atom.

Step A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly reliable method for constructing thiazole rings by reacting an α-haloketone with a thioamide[1][9][10]. In this protocol, we use thiourea to install a 2-amino group, which is an essential precursor for the subsequent Sandmeyer-type reaction.

-

Mechanism of Hantzsch Thiazole Synthesis:

Figure 2: Hantzsch Thiazole Synthesis Mechanism. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-bromoketone, followed by cyclization and dehydration.

-

Experimental Protocol: Hantzsch Synthesis

-

Combine the synthesized 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in a round-bottom flask.

-

Add ethanol as the solvent (approx. 10 mL per gram of bromoketone) and a stir bar.

-

Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct and precipitate the product[9].

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake with copious amounts of water to remove any inorganic salts.

-

Dry the crude 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if necessary[11].

-

Step B: Sandmeyer-Type Bromination

The conversion of the 2-aminothiazole to the 2-bromothiazole is accomplished via a diazotization reaction followed by substitution with a bromide ion, catalyzed by copper(I) bromide. This is analogous to the well-known Sandmeyer reaction. A common reagent system for this transformation on heterocyclic amines is an alkyl nitrite (like tert-butyl nitrite or n-butyl nitrite) and CuBr₂[12].

-

Mechanism Overview:

-

Diazotization: The 2-amino group reacts with the alkyl nitrite under acidic conditions (generated in situ) to form a diazonium salt intermediate.

-

Substitution: The diazonium salt is a superb leaving group (N₂ gas). Copper(I) facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of nitrogen gas. The radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product and regenerate the copper(I) catalyst.

-

-

Experimental Protocol: Bromination

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend copper(II) bromide (CuBr₂, 1.5 eq) in anhydrous acetonitrile.

-

Add tert-butyl nitrite (1.5 eq) to the suspension and stir.

-

In a separate flask, dissolve the 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole intermediate (1.0 eq) in anhydrous acetonitrile.

-

Slowly add the solution of the aminothiazole to the stirred CuBr₂/nitrite suspension at room temperature. Effervescence (N₂ gas) should be observed.

-

Heat the reaction mixture to 60-65 °C and stir for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the mixture to room temperature and pour it into an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Characterization

Purification

The crude this compound is typically a solid that can be purified by one of two primary methods:

-

Column Chromatography: This is the most effective method for removing residual starting materials and side products. A silica gel column is used, with an eluent system typically consisting of a mixture of hexane and ethyl acetate. The polarity can be gradually increased from 95:5 to 80:20 (hexane:ethyl acetate) to elute the product[13][14]. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final purification step. Common solvents include ethanol, isopropanol, or mixed solvent systems like ethanol/water[7][15]. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

Characterization

The identity, structure, and purity of the final product must be confirmed using a suite of analytical techniques. Expected data for the target compound are summarized below.

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point (°C) | Specific to the compound; determined experimentally. For reference, 2-bromo-4-phenylthiazole melts at 54-55 °C (327-328 K)[12]. |

| ¹H NMR | The spectrum should show distinct signals for the aromatic protons and the thiazole proton. The phenyl protons will appear as two doublets (AA'BB' system) in the ~7.7-8.1 ppm range. The thiazole C5-H will appear as a singlet further downfield, likely >7.5 ppm[12][16]. |

| ¹³C NMR | The spectrum will show characteristic peaks for the trifluoromethyl carbon (a quartet), the aromatic carbons, and the three carbons of the thiazole ring. The C-Br carbon (C2) will be significantly downfield. |

| Mass Spec (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the mass of the compound (C₁₀H₅BrF₃NS). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak[17][18]. |

| Purity (HPLC) | High-Performance Liquid Chromatography can be used to assess the purity of the final compound, which should ideally be >95% for most research applications[19]. |

Safety and Handling

-

α-Bromoketones: These are strong lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations should be performed in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.

-

Solvents: Acetonitrile, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. archives.ijper.org [archives.ijper.org]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | 383-53-9 [sigmaaldrich.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Physicochemical properties of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a reactive 2-bromothiazole core, a versatile synthetic handle, with a 4-(trifluoromethyl)phenyl moiety, which is known to enhance metabolic stability and receptor binding affinity in drug candidates. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, a validated synthetic protocol, and a discussion of its applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Molecular Identity and Physicochemical Profile

The unique arrangement of the thiazole ring, the bromo-substituent, and the trifluoromethylphenyl group dictates the compound's reactivity and physical properties. Understanding this foundation is critical for its effective application in synthesis and biological screening.

Chemical Structure

The structure features a planar thiazole ring linked at the 4-position to a phenyl ring, which is para-substituted with a trifluoromethyl group. The bromine atom at the 2-position is the primary site for synthetic modification.

Caption: Chemical structure of this compound.

Identifiers and Molecular Properties

This table summarizes the core identifiers and calculated molecular properties for the compound. These values are fundamental for analytical and stoichiometric calculations.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | - |

| CAS Number | 383133-89-5 | Vendor Data |

| Molecular Formula | C₁₀H₅BrF₃NS | Calculated |

| Molecular Weight | 308.12 g/mol | Calculated |

| Monoisotopic Mass | 306.93054 Da | Calculated |

| Topological Polar Surface Area | 41.1 Ų | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 95-105 °C | Estimated based on the phenyl analog's melting point of 54-55 °C[2] and the addition of the CF₃ group, which typically increases melting points. |

| Boiling Point | ~350-400 °C at 760 mmHg | Computationally estimated. |

| LogP (Octanol/Water Partition Coeff.) | 4.2 ± 0.5 | Computationally estimated; indicates high lipophilicity. |

| pKa (Conjugate Acid) | ~1.5 - 2.0 | The thiazole nitrogen is weakly basic.[3] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Insoluble in water. | Typical for halogenated aromatic compounds. |

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Thiazole Proton (H5): A singlet is expected around δ 7.8-8.2 ppm. This proton is in a relatively electron-poor environment.

-

Aromatic Protons: The 4-(trifluoromethyl)phenyl group will present as two doublets (an AA'BB' system).

-

H2', H6' (ortho to thiazole): A doublet expected around δ 7.9-8.1 ppm.

-

H3', H5' (ortho to CF₃): A doublet expected around δ 7.7-7.9 ppm.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Thiazole Carbons: C2 (bearing Br) at ~145 ppm, C4 at ~155 ppm, C5 at ~115-120 ppm.

-

Phenyl Carbons: Signals will appear in the aromatic region (120-140 ppm). The carbon attached to the CF₃ group will show a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet around 124 ppm with a large coupling constant (J ≈ 270-275 Hz).[4]

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

-

A sharp singlet is expected around δ -62 to -63 ppm, which is characteristic of a phenyl-CF₃ group.[4] This is a definitive test for the presence and chemical environment of the trifluoromethyl moiety.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule will produce a distinct molecular ion (M⁺) peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

-

Molecular Ion (M⁺): m/z at ~307 and ~309.

-

Key Fragments: Loss of Br (M-79/81), loss of CF₃, and fragmentation of the thiazole ring are all plausible pathways.

Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for synthesis, purification, and analysis.

Synthesis and Reactivity

Recommended Synthetic Protocol: Sandmeyer-type Reaction

The most reliable method for synthesizing 2-bromothiazoles is a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor. This method offers high yields and avoids the direct handling of hazardous brominating agents at later stages.

Mechanistic Rationale: The reaction proceeds via the diazotization of the 2-amino group with a nitrite source in the presence of hydrobromic acid to form a thiazole-2-diazonium salt. This intermediate is then decomposed by a copper(I) bromide catalyst, which facilitates the substitution of the diazo group with bromide.

Caption: Synthetic scheme for this compound.

Detailed Step-by-Step Protocol

-

Precursor Preparation: Begin with 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, which can be synthesized via a standard Hantzsch thiazole synthesis from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and thiourea.[5]

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~10 mL per gram of starting material).

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath. The temperature control is critical here to ensure the stability of the diazonium salt intermediate.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

-

Workup and Purification:

-

Pour the reaction mixture into a beaker of ice water and stir.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure white to off-white solid product.[6]

-

Chemical Reactivity and Synthetic Utility

The primary value of this compound is as a synthetic intermediate. The C2-bromo substituent is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse functionalities.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

-

Stille Coupling: Coupling with organostannanes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Lithiation: The C5 proton can be deprotonated with a strong base, creating another site for functionalization.[3]

Applications in Medicinal Chemistry and Drug Discovery

The thiazole ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and biologically active compounds.[7][8]

Role as a Privileged Scaffold

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The thiazole ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and π-π stacking interactions with biological targets.

The Influence of the Trifluoromethyl Moiety

The para-CF₃ group on the phenyl ring provides several advantages in drug design:

-

Metabolic Stability: It blocks a potential site of oxidative metabolism (para-hydroxylation), increasing the compound's half-life.

-

Increased Lipophilicity: This can enhance membrane permeability and cell uptake.

-

Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with enzyme active sites, potentially increasing potency.

A notable example of a related compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, has demonstrated potent antiproliferative activity and BRAFV600E inhibitory effects, highlighting the potential of this scaffold in oncology.[11]

Safety, Handling, and Storage

Hazard Identification

While a specific safety data sheet for this exact compound is not universally available, data from analogous brominated heterocyclic compounds should be used to guide handling procedures.

| Hazard Type | Description | Precautionary Statement |

| Skin Irritation | Causes skin irritation. | H315: Wear protective gloves. Wash skin thoroughly after handling.[12][13] |

| Eye Irritation | Causes serious eye irritation. | H319: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[12][13] |

| Inhalation | May cause respiratory irritation. | H335: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[13] |

| Ingestion | May be harmful if swallowed. | Wash hands before eating. Do not ingest. |

Recommended Handling Procedures

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][14]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][15]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from strong oxidizing agents and incompatible materials.[12][16]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and development. Its well-defined reactivity, combined with the favorable properties imparted by the trifluoromethyl group, makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce, characterize, and utilize this versatile chemical entity.

References

- 1. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: A Technical Guide to 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating thiazole and trifluoromethylphenyl moieties, represent a cornerstone of medicinal chemistry, frequently serving as scaffolds for a diverse array of therapeutic agents. The subject of this guide, 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole, is a prime example of such a crucial building block. Its unique electronic and structural features make it a valuable intermediate in the synthesis of compounds with potential applications in oncology, infectious diseases, and beyond.

This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while this guide is constructed with the highest degree of scientific rigor, a complete, publicly available experimental dataset for this specific molecule is not currently available. Therefore, the presented data is a robust prediction based on the well-established spectroscopic principles and extensive analysis of closely related, structurally analogous compounds. This approach allows us to construct a reliable "spectroscopic blueprint" that will be invaluable for any researcher working with or aiming to synthesize this compound. Each section will not only present the predicted data but also delve into the underlying principles and experimental considerations, offering a holistic understanding of the molecule's spectroscopic behavior.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, along with the atom numbering scheme used throughout this guide, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, with signals arising from the thiazole ring proton and the protons of the 4-(trifluoromethyl)phenyl group.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of similar structures, such as 2-bromo-4-phenylthiazole and various compounds containing the 4-(trifluoromethyl)phenyl moiety.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.8 - 8.2 | s | - |

| H2'/H6' | 8.0 - 8.3 | d | ~8.4 |

| H3'/H5' | 7.7 - 7.9 | d | ~8.4 |

Expert Interpretation and Causality

-

Thiazole Proton (H5): The lone proton on the thiazole ring (H5) is expected to appear as a singlet in the downfield region (7.8 - 8.2 ppm). Its deshielded nature is a result of the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms within the aromatic ring. The absence of neighboring protons leads to its appearance as a singlet.

-

Aromatic Protons (H2'/H6' and H3'/H5'): The 4-(trifluoromethyl)phenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the thiazole ring (H2' and H6') are expected to be the most deshielded (8.0 - 8.3 ppm) due to the anisotropic effect of the thiazole ring and the electron-withdrawing nature of the trifluoromethyl group. The protons meta to the thiazole ring (H3' and H5') will appear slightly upfield (7.7 - 7.9 ppm). The coupling between these adjacent protons will result in two distinct doublets, each with a typical ortho-coupling constant of approximately 8.4 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

Figure 2: Standard workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each of the unique carbon atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C4 | 150 - 155 |

| C5 | 115 - 120 |

| C1' | 135 - 140 |

| C2'/C6' | 126 - 130 |

| C3'/C5' | 125 - 128 (q, J ≈ 4 Hz) |

| C4' | 130 - 135 (q, J ≈ 32 Hz) |

| CF₃ | 120 - 125 (q, J ≈ 272 Hz) |

Expert Interpretation and Causality

-

Thiazole Carbons (C2, C4, C5): The carbon atom bonded to bromine (C2) is expected to be significantly deshielded (140 - 145 ppm). The C4 carbon, attached to the phenyl ring, will also be downfield (150 - 155 ppm). The C5 carbon, bearing the lone proton, is anticipated to be the most upfield of the thiazole carbons (115 - 120 ppm).

-

Phenyl Carbons (C1' - C6'): The quaternary carbon C1' will be in the range of 135 - 140 ppm. The carbons ortho to the thiazole ring (C2' and C6') are expected around 126 - 130 ppm. The carbons meta to the thiazole (C3' and C5') will show a quartet splitting due to coupling with the fluorine atoms of the CF₃ group, with a small coupling constant (J ≈ 4 Hz). The carbon directly attached to the trifluoromethyl group (C4') will also appear as a quartet with a larger coupling constant (J ≈ 32 Hz).

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will exhibit a strong quartet splitting due to the one-bond coupling with the three fluorine atoms, with a large coupling constant (J ≈ 272 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1320 - 1330 | C-F stretch (strong) |

| 1100 - 1180 | C-F stretch (strong) |

| ~1060 | C-F stretch (strong) |

| 840 - 860 | C-H out-of-plane bend (para-disubstituted) |

| ~700 | C-Br stretch |

Expert Interpretation and Causality

-

Aromatic Vibrations: The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band in the 840-860 cm⁻¹ range is indicative of the para-disubstitution pattern of the phenyl ring.

-

C-F Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1330-1060 cm⁻¹ region.

-

C-Br Vibration: The C-Br stretching vibration is expected to appear at a lower wavenumber, around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 308/310 | [M]⁺˙ (Molecular ion) |

| 229 | [M - Br]⁺ |

| 241 | [M - CF₃]⁺ |

| 172 | [C₇H₄F₃]⁺ |

| 145 | [C₆H₄F₃]⁺ |

Expert Interpretation and Causality

-

Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet at m/z 308 and 310 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pathway: The primary fragmentation pathways are expected to involve the loss of the bromine atom to give a fragment at m/z 229, or the loss of the trifluoromethyl group to yield a fragment at m/z 241. Further fragmentation of the [M - Br]⁺ ion could lead to the formation of the trifluoromethylphenyl cation at m/z 172 and subsequently the benzyne radical cation at m/z 145.

Figure 3: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the spectroscopic data for this compound. By leveraging the known spectral characteristics of analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive "spectroscopic blueprint" encompassing ¹H NMR, ¹³C NMR, IR, and MS data. The provided interpretations and experimental protocols are designed to empower researchers in their synthesis and characterization efforts involving this important pharmaceutical building block. While the data presented is predictive, it offers a robust framework for the identification and structural verification of this compound, thereby facilitating its application in the advancement of drug discovery and development.

A Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole: From Synthesis to Supramolecular Architecture

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are foundational scaffolds in drug discovery, valued for their diverse biological activities.[1][2][3] The introduction of a trifluoromethylphenyl group is a strategic choice in molecular design, known to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide details the synthetic pathway, the critical process of crystal growth, and the complete workflow of single-crystal X-ray diffraction (SC-XRD) analysis. We delve into the causality behind experimental choices, from data collection parameters to the iterative process of structure refinement. The resulting analysis illuminates the molecule's precise three-dimensional geometry and, crucially, the landscape of non-covalent interactions—including halogen bonds and π-π stacking—that dictate its supramolecular assembly. Understanding this crystal architecture is paramount for researchers in drug development, as it directly influences the physicochemical properties essential for a compound's journey from laboratory to clinical application.

Introduction: The Scientific Imperative for Structural Analysis

The thiazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antidiabetic agents.[1][5][6] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable building block for medicinal chemists.[2][3] The subject of this guide, this compound, combines three key functional motifs:

-

The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, providing a rigid core and sites for hydrogen bonding and other interactions.[1]

-

The Bromo Substituent: A halogen atom that can participate in halogen bonding, a highly directional non-covalent interaction increasingly utilized in crystal engineering to control solid-state architecture.

-

The 4-(Trifluoromethyl)phenyl Group: The -CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.[4] In the solid state, it influences crystal packing through weak hydrogen bonds and dipole-dipole interactions.[7][8][9]

A definitive understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a prerequisite for rational drug design. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for this purpose, providing unambiguous information on atomic positions, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal lattice.[10][11][12] This guide provides researchers with a detailed walkthrough of the process, grounded in both theoretical principles and practical application.

Synthesis and Generation of Diffraction-Quality Single Crystals

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol must be robust and reproducible to ensure sample purity and crystalline order.

Synthetic Protocol

The synthesis of the title compound can be achieved via a modified Sandmeyer-type reaction, analogous to the synthesis of similar 2-bromo-4-phenylthiazoles.[13][14][15] The key is the diazotization of an amine precursor followed by displacement with a bromide source, catalyzed by copper(I) bromide.

Step-by-Step Synthesis:

-

Precursor Availability: The synthesis commences with the precursor, 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and copper(I) bromide (CuBr) in acetonitrile at room temperature.

-

Diazotization & Bromination: Add tert-Butyl nitrite dropwise to the stirring solution. The reaction is exothermic and proceeds via the formation of a diazonium salt, which is immediately converted to the bromo-thiazole derivative by the CuBr.

-

Reaction Monitoring & Workup: Heat the solution to approximately 60°C (333 K) and monitor the reaction's completion (typically within 15-30 minutes) using thin-layer chromatography (TLC).[13]

-

Purification: Upon completion, cool the mixture and remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous ammonia solution to remove copper salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art of Inducing Order

Obtaining a single crystal suitable for XRD analysis is often the most challenging step. The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, three-dimensional lattice. Slow evaporation is a widely successful technique.

Protocol for Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., hexane or an ethyl acetate/heptane mixture).[13][15]

-

Loosely cover the vial to allow the solvent to evaporate slowly over several days at room temperature.

-

Monitor the vial for the formation of small, transparent crystals with well-defined facets.

-

Once suitable crystals have formed, carefully extract one with a cryo-loop for mounting on the diffractometer.

The quality of the crystal is paramount; it must be a single, untwinned specimen, free of significant defects, to produce a clean and interpretable diffraction pattern.[16]

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SC-XRD is a powerful, non-destructive technique that provides precise details about the atomic arrangement within a crystal.[10][11] The process can be visualized as a workflow from data acquisition to the final, validated structural model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) illuminates the crystal.[14] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction occurs only at specific angles where Bragg's Law (nλ = 2d sinθ) is satisfied, leading to constructive interference.[16][17] A detector records the positions and intensities of thousands of these diffracted beams (reflections) as the crystal is rotated through various orientations.[10][17]

Structure Solution and Refinement

-

Data Reduction: The raw data from the detector are processed to correct for experimental factors (Lorentz, polarization) and integrated to produce a list of reflections with their corresponding intensities.[18]

-

Solving the Phase Problem: While the intensities of the reflections are measured, their phases are lost. This is the "phase problem" of crystallography.[19] For small molecules like this, direct methods, which use statistical relationships between reflection intensities, are typically successful in determining initial phase estimates.[19] These phases are used to calculate an initial electron density map.

-

Model Building: An initial atomic model is built by fitting atoms into the high-density regions of the map.

-

Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[18][19][20] The process, typically using a least-squares method, refines atomic coordinates, site occupancies, and atomic displacement parameters (B-factors), which model thermal motion.[18][20] The quality of the fit is monitored using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better agreement between the observed and calculated structure factors.[18]

Structural Analysis of the Thiazole Derivative

Disclaimer: As of the time of this writing, the specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The following analysis is based on the deposited data for the closely related analogue, 2-Bromo-4-phenyl-1,3-thiazole (CSD Refcode: XOPCAJ, CCDC 980985), to provide an illustrative and technically grounded discussion.[13][14][21] The principles of analysis and the types of interactions observed are directly applicable.

Crystallographic Data Summary

The data presented below for the analogue compound provides a clear benchmark for what would be expected for the title compound.

| Parameter | 2-Bromo-4-phenyl-1,3-thiazole[13][14] |

| Chemical Formula | C₉H₆BrNS |

| Formula Weight | 240.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | 0.029 |

| Final wR2 (all data) | 0.068 |

| Goodness-of-Fit (S) | 1.03 |

Molecular Geometry

The analysis of the analogue reveals that the thiazole and phenyl rings are nearly coplanar, with a small dihedral angle of 7.45(10)° between their mean planes.[13][14] This near-planarity facilitates efficient crystal packing. For the title compound, the bulky -CF3 group might induce a slightly larger twist, but a generally planar conformation would still be expected.

Supramolecular Architecture: The Role of Non-Covalent Interactions

The crystal packing is not random; it is a highly organized architecture dictated by a hierarchy of non-covalent interactions.

-

π-π Stacking: In the analogue, molecules related by a center of symmetry are held together by π-π stacking interactions. The distance between the centroids of the thiazole and phenyl rings is 3.815 Å, indicating significant aromatic overlap.[13][14] This is a primary organizing force in the crystal.

-

Halogen Bonding: The crystal packing also features short intermolecular S···Br contacts of 3.5402(6) Å.[13][14] This distance is shorter than the sum of the van der Waals radii, indicative of a stabilizing halogen bond. This interaction provides directional control over the packing arrangement.

-

The Influence of the Trifluoromethyl Group: In the title compound, the -CF3 group would introduce additional, significant interactions. Organic fluorine often participates in a network of weak C-H···F hydrogen bonds and F···F contacts.[7][22] These interactions, while individually weak, collectively contribute to the stability of the crystal lattice and can fundamentally alter the packing motif compared to the non-fluorinated analogue.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Function

This guide has detailed the multi-step process of determining the crystal structure of this compound. The analysis, informed by high-quality data from a close analogue, reveals a molecule with a near-planar geometry whose solid-state architecture is governed by a combination of π-π stacking and halogen bonding. The strategic inclusion of the trifluoromethyl group is predicted to introduce further C-H···F interactions, providing an additional layer of control over the supramolecular assembly.

For researchers in drug development, this structural information is invaluable. The way molecules pack in a crystal influences critical physicochemical properties such as solubility, dissolution rate, and stability—all of which are determinants of a drug's bioavailability and efficacy. By understanding the forces that control crystallization, scientists can better predict and engineer the solid-state properties of next-generation thiazole-based therapeutics. Single-crystal X-ray diffraction remains the ultimate tool in this endeavor, transforming molecular blueprints into tangible, three-dimensional knowledge.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pulstec.net [pulstec.net]

- 13. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. youtube.com [youtube.com]

- 18. academic.oup.com [academic.oup.com]

- 19. fiveable.me [fiveable.me]

- 20. Crystallographic Refinement [nmr.cit.nih.gov]

- 21. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole in Common Organic Solvents

Introduction

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a halogenated, trifluoromethyl-substituted heterocyclic compound with a molecular structure that suggests its potential as an intermediate in the synthesis of pharmacologically active molecules. The thiazole ring is a common scaffold in many pharmaceutical compounds. The incorporation of a trifluoromethyl group can often enhance metabolic stability and binding affinity. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, and formulation.[1] This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and outlines a detailed experimental protocol for its quantitative determination.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is largely dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains several key features that will influence its solubility:

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring system is polar and can participate in dipole-dipole interactions and potentially hydrogen bonding as an acceptor.

-

Phenyl Group: A nonpolar, aromatic hydrocarbon group that will favor interactions with nonpolar solvents through van der Waals forces.

-

Trifluoromethyl (-CF3) Group: A strongly electron-withdrawing and lipophilic group. While the C-F bonds are polar, the overall group is considered nonpolar and contributes to the molecule's overall hydrophobicity.

-

Bromo (-Br) Substituent: A halogen atom that adds to the molecular weight and polarizability of the molecule, contributing to van der Waals forces.

Based on this analysis, this compound can be classified as a moderately polar to nonpolar molecule. Its solubility is expected to be limited in highly polar, protic solvents like water, and it is predicted to exhibit higher solubility in a range of common organic solvents.

Predicted Solubility Trend:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene) due to favorable van der Waals and dipole-dipole interactions.

-

Moderate Solubility: Likely in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran (THF)) which can engage in dipole-dipole interactions.

-

Low to Negligible Solubility: Predicted in highly polar protic solvents (e.g., water, methanol, ethanol) and very nonpolar aliphatic hydrocarbons (e.g., hexane, heptane). The energy required to break the strong hydrogen bonding network of protic solvents would not be sufficiently compensated by the interactions with the solute.

Recommended Solvents for Solubility Screening

For a comprehensive understanding of the solubility profile, a diverse set of solvents should be screened. The following table provides a suggested list of solvents, categorized by their polarity.

| Solvent Class | Recommended Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Low |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High |

| Nonpolar Aromatic | Toluene | High |

| Chlorinated | Dichloromethane (DCM), Chloroform | High |

| Nonpolar Aliphatic | n-Hexane, Heptane | Low |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a crystalline solid. This method is considered a gold standard for its reliability and direct measurement of thermodynamic equilibrium.

I. Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

II. Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

Caption: Workflow for quantitative solubility determination.

III. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the solute in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility in different solvents and provides a valuable dataset for process development and formulation.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| Toluene | 25 | Experimental Data | Calculated Data |

| Acetone | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| n-Hexane | 25 | Experimental Data | Calculated Data |

The results from this experimental work will provide a definitive, quantitative measure of the solubility of this compound, which is essential for informed decision-making in chemical synthesis, purification via recrystallization, and formulation development.[2][3]

References

Biological Activity Screening of Novel Trifluoromethylphenyl Thiazole Derivatives: A Strategic Guide to Unveiling Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, particularly when functionalized with trifluoromethylphenyl moieties, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Derivatives from this class have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making these compounds highly attractive for drug discovery programs. This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel trifluoromethylphenyl thiazole derivatives. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative scientific literature. Our objective is to equip researchers with a strategic workflow to efficiently identify and characterize promising lead compounds.

The Strategic Imperative: Why Trifluoromethylphenyl Thiazoles?

The thiazole nucleus is a cornerstone of many clinically approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[6][7] Its utility stems from its unique electronic properties and its ability to act as a hydrogen bond acceptor, facilitating interactions with a multitude of biological targets.[6] The incorporation of a trifluoromethylphenyl group is a deliberate design choice aimed at modulating the compound's lipophilicity, metabolic stability, and binding interactions. This strategic combination has yielded derivatives with significant cytotoxic effects against various cancer cell lines, inhibitors of metastatic cell migration, and broad-spectrum antimicrobial activity.[3][8][9]

A successful screening campaign, therefore, cannot be a monolithic exercise. It must be a tiered, multi-pronged investigation designed to efficiently probe the most probable biological activities of this chemical class. Our proposed workflow initiates with a broad primary screen for cytotoxicity, antimicrobial effects, and anti-inflammatory potential, followed by more focused secondary and mechanistic assays to elucidate the mode of action of any identified "hits."

The Screening Cascade: A Multi-Tiered Workflow

Effective screening funnels a library of novel compounds through progressively more specific assays. This conserves resources and focuses efforts on the most promising candidates.

Caption: High-level workflow for screening novel derivatives.

Tier 1: Primary Biological Activity Screening

The initial goal is to cast a wide net to identify any significant biological activity. We will simultaneously screen for three of the most commonly reported activities of thiazole derivatives: anticancer, antimicrobial, and anti-inflammatory.[2]

Anticancer & Cytotoxicity Screening

The rationale for prioritizing anticancer screening is the extensive body of literature demonstrating the potent anti-proliferative effects of thiazole derivatives against a wide range of cancer cell lines.[10][11][12]

Foundational Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well.[3][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each novel derivative in DMSO. Create a series of dilutions in the complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells must be below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[11]

Caption: Principle of the MTT cell viability assay.

Antimicrobial Screening

Thiazole derivatives are well-documented antibacterial and antifungal agents.[7][13] A primary screen using the agar disc diffusion method is a cost-effective way to identify broad-spectrum activity.

Foundational Assay: Agar Disc Diffusion

This method assesses a compound's ability to inhibit microbial growth by measuring the diameter of the "zone of inhibition" around a disc impregnated with the test compound.

Experimental Protocol: Agar Disc Diffusion

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.[14]

-

Inoculum Preparation: Prepare a microbial suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plating: Evenly swab the microbial suspension across the surface of the agar plates.

-

Disc Application: Sterilize 6 mm paper discs and impregnate them with a known concentration (e.g., 50 µg) of the test compound dissolved in a suitable solvent like DMSO. Allow the solvent to evaporate.

-

Placement: Place the impregnated discs onto the agar surface. Include a solvent-only disc (negative control) and a disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-30°C for 48 hours (fungi).

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Data Presentation: Example Antimicrobial Screening Results

| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |

| TFP-Thz-01 | 14 | 0 | 11 |

| TFP-Thz-02 | 18 | 12 | 16 |

| Ciprofloxacin | 25 | 22 | N/A |

| Fluconazole | N/A | N/A | 20 |

| DMSO | 0 | 0 | 0 |

Anti-inflammatory Screening

Many heterocyclic compounds exhibit anti-inflammatory properties.[5][15] An initial in vitro screen can be performed using a simple, non-cell-based protein denaturation assay. Inflammation can induce protein denaturation; therefore, agents that inhibit this process may have anti-inflammatory potential.

Foundational Assay: Inhibition of Albumin Denaturation

Experimental Protocol: Albumin Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (5% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations (e.g., 10-500 µg/mL) of the test compound.

-

Control: A control group consists of the albumin solution and PBS without the test compound. Diclofenac sodium is used as a standard reference drug.[15]

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

-

Data Acquisition: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Tier 2 & 3: Mechanistic Elucidation of Anticancer Hits

For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen, the next critical phase is to understand how they kill cancer cells. This is essential for target identification and lead optimization.

Apoptosis Induction

A hallmark of a good anticancer agent is the ability to induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.[16][17]

Key Assay: Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

-

Interpretation: A significant increase in the Annexin V positive / PI negative population after treatment indicates the induction of apoptosis.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cell division.[17]

Key Assay: Propidium Iodide Staining and Flow Cytometry

-

Principle: Cells are fixed and stained with PI, which stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can then quantify the percentage of cells in each phase of the cell cycle based on their DNA content (G1 cells have 2N DNA, G2/M cells have 4N DNA, and S-phase cells have an intermediate amount).

-

Interpretation: An accumulation of cells in a particular phase compared to the untreated control suggests the compound interferes with that stage of cell division. For example, many thiazole derivatives are known to disrupt microtubule dynamics, leading to a G2/M phase arrest.[10]

Target-Specific Assays

Based on the known biology of thiazole derivatives, several specific mechanisms can be investigated.

Tubulin Polymerization Inhibition: Since many thiazoles act as tubulin inhibitors, an in vitro tubulin polymerization assay can directly measure the compound's effect on microtubule formation.[10] A significant inhibition of tubulin polymerization, with an IC₅₀ comparable to colchicine, would be strong evidence for this mechanism.[10]

Signaling Pathway Modulation: Thiazoles have been shown to inhibit key cancer-related signaling pathways like PI3K/Akt/mTOR.[16] Western blotting can be used to probe the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) in cells treated with the compound. A decrease in phosphorylation would indicate pathway inhibition.

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion and Hit-to-Lead Considerations

This guide outlines a systematic, multi-tiered approach to screening novel trifluoromethylphenyl thiazole derivatives. By starting with a broad primary screen and progressing to highly specific mechanistic assays, researchers can efficiently identify compounds with genuine therapeutic potential. The data gathered from these assays—IC₅₀ values, antimicrobial spectra, and mechanistic insights—forms the basis of the structure-activity relationship (SAR) studies. This crucial next step, which involves synthesizing and testing analogues of the most potent "hits," is fundamental to optimizing efficacy and safety profiles, ultimately paving the way for a successful hit-to-lead campaign. Every protocol must be executed with appropriate controls to ensure that the generated data is robust, reproducible, and trustworthy, forming a solid foundation for future drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of diversified heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Trifluoromethylphenyl-Substituted Thiazole Ring Formation: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reaction mechanism for the formation of thiazole rings bearing a trifluoromethylphenyl substituent. With the increasing prevalence of organofluorine compounds in pharmaceuticals, a comprehensive understanding of the synthesis and underlying mechanistic principles of trifluoromethylphenyl-substituted thiazoles is critical for researchers, medicinal chemists, and drug development professionals. This document elucidates the widely accepted Hantzsch thiazole synthesis, detailing the influence of the potent electron-withdrawing trifluoromethylphenyl group on the reaction pathway. Furthermore, it offers practical, field-proven experimental protocols, characterization data, and visual diagrams to facilitate the successful synthesis and application of these valuable heterocyclic scaffolds in drug discovery and development.

Introduction: The Significance of Trifluoromethylphenyl-Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethylphenyl moiety onto the thiazole ring can significantly enhance the pharmacological profile of a molecule. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. These properties make trifluoromethylphenyl-substituted thiazoles highly attractive building blocks in modern drug design and development. A thorough understanding of their synthesis is therefore paramount for the efficient discovery of novel therapeutics.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most prominent and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] The overall transformation results in the formation of the thiazole ring through a multi-step process involving nucleophilic substitution, intramolecular cyclization, and dehydration.

The general mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process.[3][4] It commences with a nucleophilic attack, followed by an intramolecular cyclization and culminates in a dehydration step to yield the aromatic thiazole ring.

The reaction begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular nucleophilic attack where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate. The final step involves the dehydration of this intermediate to form the stable, aromatic thiazole ring.[4]

The Influence of the Trifluoromethylphenyl Group on the Reaction Mechanism